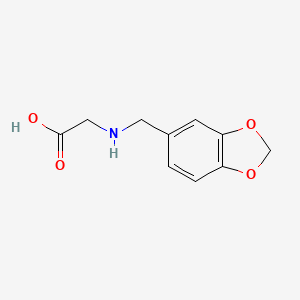

N-piperonyl glycine

Description

Contextualization within N-Substituted Amino Acids and Piperonyl Derivatives Research

N-piperonyl glycine (B1666218) is an N-substituted amino acid, a class of molecules fundamental to biochemistry and medicinal chemistry. These compounds are derivatives of amino acids where a substituent replaces a hydrogen atom on the amino group's nitrogen. nih.gov This modification is significant as it can alter the molecule's physical, chemical, and biological properties, making N-substituted amino acids valuable scaffolds in drug design and as building blocks in peptide synthesis. nih.govontosight.ai

The compound is also a piperonyl derivative. The piperonyl moiety, characterized by its 1,3-benzodioxole (B145889) core, is found in various natural products, such as safrole, and is a key structural feature in many synthetic compounds. researchgate.net Derivatives of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) are investigated for a wide range of biological activities. nih.gov For example, piperonyl butoxide is a well-known synergist in insecticide formulations, enhancing the efficacy of active ingredients like pyrethrins. orst.eduwikipedia.org The presence of the piperonyl group in N-piperonyl glycine, therefore, places it within a family of compounds recognized for their diverse biological relevance. acs.org

The synthesis of N-substituted amino acids like this compound can often be achieved through methods such as reductive amination. masterorganicchemistry.comsigmaaldrich.com This common and versatile reaction involves the condensation of an amine (glycine, in this case) with a carbonyl compound (piperonal), followed by the reduction of the resulting imine to form the substituted amine. masterorganicchemistry.comsigmaaldrich.com

Historical Perspectives and Evolution of Research Trajectories

Research into piperonyl compounds has a history dating back to the late 19th and early 20th centuries with the study of natural products like pyrethrum. mdpi.comresearchgate.net The insecticidal properties of pyrethrins, extracted from chrysanthemum flowers, spurred investigations into their chemical structures and led to the development of synthetic analogs and synergists. researchgate.net Piperonyl butoxide, developed in the 1940s from the naturally occurring safrole, became a prominent example of the utility of the piperonyl group. researchgate.netorst.eduwikipedia.org

Early research often focused on creating derivatives of piperonal for various applications. For instance, a 1951 patent described the synthesis of di-piperonyl-beta-amino-ethanol-hydrochloride by reacting piperonal with beta-amino-ethanol and formic acid, demonstrating the reactivity of piperonal in forming N-substituted compounds. google.com

The synthesis of N-substituted amino acids also has a long history, with methods like the reaction of an amino acid with an alkyl halide or reductive amination being foundational techniques in organic chemistry. ontosight.ai The specific trajectory for this compound itself is less documented in early literature, but its synthesis follows established chemical principles. The condensation of piperonal with glycine derivatives was noted in the context of synthesizing other complex molecules, indicating that the formation of the this compound backbone is a known transformation. cdnsciencepub.com More recently, research has focused on using unprotected amino acids directly in multicomponent reactions to create novel, complex structures, where a reaction between an amino acid like β-alanine and piperonal can yield a desired product in a single step. nih.gov

Scope and Objectives of the Research Compendium

This article serves as a focused scientific overview of the chemical compound this compound. The primary objective is to present a detailed and accurate summary based on existing chemical literature. The scope is strictly limited to the chemical nature of the compound, its synthesis, and its role as a building block in scientific research.

The following sections will provide data on its chemical properties and common synthetic routes. The discussion will remain centered on the compound itself, avoiding topics outside the realm of fundamental chemical and biological research.

Chemical Profile of this compound

| Property | Data |

| IUPAC Name | 2-((1,3-benzodioxol-5-yl)methylamino)acetic acid |

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| Synonyms | N-(3,4-Methylenedioxybenzyl)glycine |

Synthetic Approaches

A primary method for synthesizing this compound is through reductive amination. This process is a cornerstone of amine synthesis in organic chemistry. masterorganicchemistry.com

| Reaction | Details |

| Reductive Amination | This reaction involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with glycine. masterorganicchemistry.comgoogle.com The initial reaction forms a Schiff base (an imine), which is then reduced to the final this compound product. sigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comsigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethylamino)acetic acid |

InChI |

InChI=1S/C10H11NO4/c12-10(13)5-11-4-7-1-2-8-9(3-7)15-6-14-8/h1-3,11H,4-6H2,(H,12,13) |

InChI Key |

SRVRHTQVWWJDGA-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Piperonyl Glycine and Its Analogs

Direct N-Alkylation Strategies

Direct N-alkylation represents a straightforward approach to the synthesis of N-piperonyl glycine (B1666218). This typically involves the formation of a carbon-nitrogen bond between a piperonyl source and a glycine moiety.

Reductive Amination Approaches to N-Piperonyl Glycine Synthesis

Reductive amination is a versatile and widely used method for the formation of amines. masterorganicchemistry.comnumberanalytics.com In the context of this compound synthesis, this reaction involves the condensation of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with glycine or a glycine derivative to form a Schiff base (imine), which is then reduced to the desired this compound. masterorganicchemistry.comnumberanalytics.com The reaction is typically carried out in a one-pot fashion, offering high atom economy and operational simplicity. organic-chemistry.org

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com The choice of solvent is also crucial, with polar solvents like methanol (B129727) or ethanol (B145695) often being used. wikipedia.org

Table 1: Key Parameters in Reductive Amination for this compound Synthesis

| Parameter | Description | Common Reagents/Conditions |

| Carbonyl Source | Provides the piperonyl moiety. | Piperonal (3,4-methylenedioxybenzaldehyde) |

| Amine Source | Provides the glycine backbone. | Glycine, Glycine esters |

| Reducing Agent | Reduces the intermediate imine. | NaBH₄, NaBH₃CN, NaBH(OAc)₃ |

| Solvent | Solubilizes reactants and reagents. | Methanol, Ethanol, Dichloromethane |

| Catalyst | Can be used to facilitate imine formation. | Acidic or basic catalysts |

Recent advancements have focused on developing milder and more environmentally friendly conditions, including the use of catalytic hydrogen with earth-abundant metal catalysts. d-nb.info

Nucleophilic Substitution Reactions Involving Piperonyl Moieties

Nucleophilic substitution provides another direct route to this compound. This method involves the reaction of a glycine nucleophile, often in the form of a glycine ester to enhance its nucleophilicity and solubility in organic solvents, with a piperonyl electrophile. ksu.edu.sa The most common electrophiles are piperonyl halides, such as piperonyl chloride or piperonyl bromide. google.comwindows.net

The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the glycine derivative attacks the benzylic carbon of the piperonyl halide, displacing the halide leaving group. ksu.edu.sa The use of a base is often necessary to deprotonate the glycine nitrogen, thereby increasing its nucleophilicity. Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. The choice of solvent is critical and is usually a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. windows.net

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govorganic-chemistry.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

Exploitation of Glycine as a Core Reactant in Piperonyl Glycine Formation

Glycine and its derivatives can serve as a key bifunctional component in MCRs for the synthesis of this compound analogs. In reactions like the Ugi four-component reaction (Ugi-4CR), glycine can act as the amino acid component. numberanalytics.commdpi.com The Ugi reaction involves the condensation of an aldehyde (such as piperonal), an amine, a carboxylic acid (glycine), and an isocyanide to form a dipeptide-like structure. wikipedia.org This allows for the direct incorporation of the piperonyl group onto the glycine nitrogen.

The mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. wikipedia.org The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.org

Incorporation of Piperonyl Moieties via Catalyzed Transformations

Catalysis plays a crucial role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. In the context of this compound synthesis, catalyzed transformations can be employed to incorporate the piperonyl moiety. For instance, transition-metal catalyzed cross-coupling reactions could potentially be used to form the C-N bond between a piperonyl derivative and a glycine derivative.

Furthermore, enzymatic catalysis offers a green and highly selective alternative for the synthesis of N-substituted amino acids. Glycine can be a substrate for various enzymes that can be engineered or selected for their ability to catalyze the addition of a piperonyl group. ebi.ac.uknih.gov

Solid-Phase Synthesis Techniques for Oligomers and Peptoid Hybrids

Solid-phase synthesis has revolutionized the preparation of peptides and other oligomers by allowing for the rapid and efficient assembly of monomeric units on a solid support. nih.govnih.gov This methodology is particularly well-suited for the synthesis of this compound-containing oligomers and peptoid hybrids.

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. genscript.comformulationbio.com This structural modification imparts resistance to proteolytic degradation. nih.gov The "sub-monomer" method is the most common approach for solid-phase peptoid synthesis. genscript.comcem.com This two-step process involves:

Acylation: The free amine on the solid support is acylated with a haloacetic acid, typically bromoacetic acid, activated by a coupling agent like diisopropylcarbodiimide (DIC). genscript.comcem.com

Nucleophilic Displacement: The resulting α-bromoacetamide is then treated with a primary amine, in this case, piperonylamine (B131076), which displaces the bromide via an SN2 reaction to form the N-substituted glycine residue. genscript.com

This cycle can be repeated to build up oligomers with defined sequences containing this compound units. rsc.orgbeilstein-journals.org This technique is highly amenable to automation and the creation of combinatorial libraries for drug discovery and materials science applications. cem.comrsc.org

Table 2: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages | Key Reactants |

| Reductive Amination | High atom economy, often one-pot. | May require specific and sometimes harsh reducing agents. | Piperonal, Glycine/Glycine Ester, Reducing Agent |

| Nucleophilic Substitution | Direct, conceptually simple. | Can be prone to over-alkylation, may require protection of the carboxylic acid. | Piperonyl Halide, Glycine/Glycine Ester, Base |

| Multi-Component Reactions | High efficiency, molecular diversity. | Can lead to complex product mixtures, may require optimization. | Piperonal, Glycine, Amine, Isocyanide (for Ugi) |

| Solid-Phase Synthesis | Amenable to automation, high purity of final product after cleavage. | Requires specialized equipment, can be time-consuming for long sequences. | Solid Support, Bromoacetic Acid, Piperonylamine |

Peptoid Backbone Construction Utilizing this compound Monomers

Peptoids, or N-substituted polyglycines, are a significant class of peptidomimetics that exhibit enhanced proteolytic stability and conformational flexibility compared to their peptide counterparts. The construction of peptoid backbones relies on the sequential addition of N-substituted glycine monomers. This compound serves as a valuable monomer in this context, introducing the unique steric and electronic properties of the piperonyl (1,3-benzodioxol-5-ylmethyl) group into the peptoid structure.

The most prevalent and efficient method for incorporating monomers like this compound into a growing peptoid chain is the solid-phase submonomer synthesis protocol developed by Zuckermann et al. This strategy builds the peptoid backbone in a stepwise, two-reaction cycle on a solid support (e.g., Rink amide resin).

Acylation Step: The primary or secondary amine on the solid support is acylated using a haloacetic acid, typically bromoacetic acid, in the presence of a carbodiimide (B86325) coupling agent such as N,N'-diisopropylcarbodiimide (DIC). This step forms a bromoacetylated amine intermediate on the resin.

Displacement Step: The crucial monomer-incorporation step involves the nucleophilic displacement of the bromide by a primary amine. To incorporate the this compound unit, piperonylamine is used as the nucleophile. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) and proceeds rapidly to yield the N-substituted glycine residue, in this case, the this compound unit.

This two-step cycle is repeated with different primary amines to construct a peptoid with a precisely defined sequence. The use of this compound as a monomer allows for the synthesis of peptoids with aromatic, electron-rich side chains capable of participating in π-stacking interactions or coordinating with metal ions, thereby expanding the functional diversity of peptoid libraries.

| Step | Reaction Type | Key Reagents | Intermediate/Product on Solid Support |

|---|---|---|---|

| 1: Acylation | Amide Bond Formation | Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC) | Resin-bound bromoacetamide |

| 2: Displacement | Nucleophilic Substitution (SN2) | Piperonylamine | Resin-bound this compound unit |

Sequential Assembly Methodologies for N-Substituted Polyglycines

The synthesis of N-substituted polyglycines, including those containing this compound, can be achieved through several sequential assembly methodologies, primarily categorized as solid-phase and solution-phase synthesis.

Solid-Phase Synthesis (SPS): As detailed in section 2.3.1, the submonomer method is the dominant SPS technique for peptoid assembly. Its primary advantage is the simplification of purification; excess reagents and byproducts are removed by simple washing and filtration of the solid support after each reaction step. This allows for the automation of the process and the rapid generation of peptoid libraries. The this compound unit is readily incorporated using this method without requiring protection of the piperonyl group's methylenedioxy bridge, which is stable to the reaction conditions.

Solution-Phase Synthesis: For the synthesis of shorter peptoid oligomers or for large-scale production where the cost of solid support is a factor, solution-phase synthesis is a viable alternative. This approach involves the sequential coupling of pre-formed N-substituted glycine monomers. For example, a protected this compound monomer (e.g., with a Boc- or Fmoc-protected amine and an esterified carboxyl group) is coupled to another amino acid or peptoid fragment in solution. This is followed by a deprotection step and subsequent coupling with the next monomer. While offering scalability, solution-phase synthesis is more labor-intensive due to the need for chromatographic purification after each coupling step to isolate the desired product from unreacted starting materials and byproducts.

| Methodology | Key Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solid-Phase Synthesis (SPS) | Stepwise chain extension on an insoluble polymer support (submonomer method). | Easy purification (washing/filtration), amenable to automation, high efficiency for long sequences. | Limited scale-up potential, high cost of resins and excess reagents. |

| Solution-Phase Synthesis | Sequential coupling of protected monomers in a homogenous solvent system. | Highly scalable for industrial production, suitable for short oligomers, lower raw material cost for large batches. | Requires purification (e.g., chromatography) after each step, more time-consuming. |

Enantioselective Synthesis and Chiral Control in this compound Derivatives

This compound is an achiral molecule as its α-carbon is not a stereocenter. However, the synthesis of chiral derivatives, where a substituent is introduced at the α-carbon, is of significant interest for creating chiral peptoid building blocks and α-amino acid analogs. Achieving high enantioselectivity in the synthesis of these α-substituted this compound derivatives requires sophisticated asymmetric strategies.

Asymmetric Catalysis in C-H Functionalization of Glycine Esters

A modern and atom-economical approach to generating chiral α-substituted amino acid derivatives is the direct asymmetric C-H functionalization of glycine esters. In this strategy, a transition-metal catalyst complexed with a chiral ligand selectively activates one of the two prochiral C-H bonds at the α-carbon of an N-aryl or N-alkyl glycine ester, such as methyl N-piperonylglycinate.

The general mechanism involves the coordination of the glycine ester to a metal center (e.g., Palladium(II) or Rhodium(II)). The chiral ligand environment directs the subsequent C-H activation step (e.g., via concerted metalation-deprotonation) to form a chiral metal enolate intermediate. This nucleophilic enolate is then trapped by an electrophile (e.g., an activated alkene in a Michael addition or an aldehyde in an aldol (B89426) reaction), forming a new C-C bond with high stereocontrol. Research in this area has demonstrated that palladium catalysts paired with chiral ligands like BOX or PyBOX can facilitate the asymmetric α-arylation or α-alkenylation of glycine esters, yielding products with high enantiomeric excess (ee). This method provides direct access to chiral this compound derivatives from simple precursors.

| Catalyst System | Substrate Example | Electrophile | Product Type | Potential Stereocontrol |

|---|---|---|---|---|

| Pd(OAc)2 + Chiral Ligand (e.g., a chiral phosphine) | Methyl N-piperonylglycinate | Aryl Halide | α-Aryl-N-piperonyl glycine ester | Often >90% ee |

| Rh2(OAc)4 + Chiral Carboxylate | Methyl N-piperonylglycinate | Diazo Compound | α-Alkylated-N-piperonyl glycine ester | Variable to high ee |

Chiral Auxiliary or Ligand-Assisted Approaches to Stereoselective Synthesis

Classical methods for stereoselective synthesis often rely on the use of chiral auxiliaries. A chiral auxiliary is a covalently attached, enantiopure molecule that directs the stereochemical outcome of a reaction on the substrate. To synthesize a chiral this compound derivative, this compound can be coupled to a chiral auxiliary, such as an Evans oxazolidinone.

The resulting imide can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a rigid, chelated Z-enolate. The chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide like benzyl (B1604629) bromide) to attack from the opposite, less-hindered face. This diastereoselective alkylation reaction generates the α-substituted product with high stereocontrol. Subsequent cleavage of the auxiliary (e.g., via hydrolysis or reduction) yields the desired enantiopure α-substituted N-piperonyl amino acid or its corresponding alcohol. This method is robust and predictable but is less atom-economical than catalytic approaches due to the need to attach and remove the stoichiometric auxiliary.

| Step | Process | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Auxiliary Attachment | This compound, Evans oxazolidinone, coupling agent | Formation of a chiral N-acyloxazolidinone |

| 2 | Enolate Formation | Strong base (e.g., LDA) | Generation of a conformationally locked chiral enolate |

| 3 | Diastereoselective Alkylation | Electrophile (e.g., Benzyl bromide) | Introduction of an α-substituent with high diastereoselectivity |

| 4 | Auxiliary Cleavage | LiOH/H2O2 or LiBH4 | Release of the enantiopure α-substituted N-piperonyl amino acid or alcohol |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. Key goals include minimizing waste, avoiding hazardous organic solvents, and improving energy efficiency.

Solvent-Free or Aqueous Media Reactions for Sustainable Production

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Shifting to greener alternatives like water or eliminating solvents altogether represents a significant advancement in sustainable chemistry.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of this compound can be efficiently performed in an aqueous medium via a one-pot reductive amination. In this process, piperonal (the aldehyde precursor) is reacted with glycine in water to form a Schiff base (imine) intermediate in situ. This intermediate is then reduced directly with a water-compatible reducing agent, such as sodium borohydride, to yield this compound. The product often has limited solubility in cold water, allowing for its isolation by simple filtration, which dramatically simplifies the purification process and avoids the need for extraction with organic solvents.

Solvent-Free Reactions: An even greener approach is to conduct reactions in the absence of any bulk solvent.

Mechanochemistry: This technique uses mechanical energy (e.g., from ball milling or grinding) to drive chemical reactions between solid reactants. The synthesis of this compound could be achieved by milling piperonal, glycine, and a solid reducing agent. This method minimizes waste and energy consumption.

These methods align with multiple principles of green chemistry by reducing solvent use, minimizing waste (high atom economy), and often operating under milder conditions.

| Green Method | Key Principle | Example Reaction | Sustainability Advantage |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent. | One-pot reductive amination of piperonal and glycine with NaBH4 in water. | Eliminates hazardous organic solvents; simplifies product isolation via precipitation/filtration. |

| Mechanochemistry | Using mechanical force to initiate reaction between solids. | Ball milling of piperonal, glycine, and a solid reductant. | Solvent-free; low energy consumption; minimal waste generation. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Microwave heating of the aqueous reductive amination. | Drastically reduced reaction times; improved energy efficiency; often higher yields. |

Atom Economy and Sustainable Catalysis for Derivatization

The synthesis of derivatives from a core scaffold like this compound is fundamental for chemical library generation and structure-activity relationship (SAR) studies. Traditional derivatization, particularly at the carboxylic acid moiety to form amides and esters, often relies on stoichiometric activating agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective but suffer from poor atom economy. They generate significant amounts of waste byproducts (e.g., dicyclohexylurea) that are often difficult to remove, leading to high E-Factors (Environmental Factors) and complex purification procedures.

Modern synthetic chemistry prioritizes green and sustainable principles, focusing on maximizing atom economy and utilizing catalytic methods. For the derivatization of this compound, this involves developing processes where the vast majority of atoms from the reactants are incorporated into the final product, with water often being the only byproduct.

Catalytic Direct Amidation and Esterification

A primary goal in sustainable derivatization is the direct catalytic coupling of the carboxylic acid of this compound with an amine or alcohol, eliminating the need for stoichiometric activators. This approach significantly enhances atom economy.

Research in this area has focused on catalysts capable of facilitating dehydration reactions under mild conditions. Boronic acid derivatives, for instance, have emerged as effective catalysts for direct amidation. They operate by forming an activated acyloxyboron intermediate, which is then susceptible to nucleophilic attack by an amine.

Reaction Scheme: Catalytic Direct Amidation

The table below provides a comparative analysis between a traditional HATU-mediated coupling and a hypothetical, optimized boronic acid-catalyzed direct amidation for the synthesis of an this compound derivative, such as N-benzyl-2-((benzo[d][1,3]dioxol-5-yl)methylamino)acetamide.

| Parameter | Traditional Method (HATU/DIPEA) | Catalytic Method (Arylboronic Acid) |

|---|---|---|

| Activating Agent | HATU (1.1 eq) | Phenylboronic Acid (5 mol%) |

| Base | DIPEA (2.0 eq) | None (or catalytic amount) |

| Solvent | Dimethylformamide (DMF) | Toluene (with Dean-Stark trap) |

| Temperature | 25 °C | 110 °C (Reflux) |

| Byproduct | HOAt, DIPEA·H⁺ salt, Urea-type byproducts | Water (H₂O) |

| Theoretical Atom Economy | ~45% | >95% |

| Typical Yield | 90-98% | 80-92% |

| Workup/Purification | Aqueous wash followed by column chromatography | Solvent evaporation, potential filtration |

Biocatalysis for Selective Derivatization

Enzymatic catalysis represents a pinnacle of sustainable chemistry due to its high selectivity, operation under mild aqueous or non-conventional solvent conditions, and biodegradability. For the derivatization of this compound, lipases are particularly relevant. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are robust catalysts for both esterification and amidation reactions.

The enzyme's active site can accommodate the N-protected amino acid and catalyze its condensation with a wide range of nucleophiles (alcohols, amines). The use of immobilized enzymes on solid supports (e.g., acrylic resin) allows for simple filtration-based recovery and reuse of the catalyst over multiple cycles, drastically reducing cost and waste.

Research findings demonstrate that reaction parameters, such as the choice of solvent and the nature of the nucleophile, significantly impact conversion efficiency. For example, in the synthesis of this compound amides, primary amines typically show higher reactivity than secondary amines, and non-polar organic solvents can enhance reaction rates by facilitating water removal from the enzyme's microenvironment.

| Derivative | Nucleophile | Solvent | Reaction Time (h) | Conversion (%) | Catalyst Reusability (Cycles) |

|---|---|---|---|---|---|

| This compound Ethyl Ester | Ethanol | Heptane | 24 | 99 | >10 |

| N-Piperonyl Glycinamide (B1583983) | Ammonia (in THF) | Tetrahydrofuran (THF) | 72 | 75 | >5 |

| N-Butyl-N-piperonyl Glycinamide | n-Butylamine | 2-Methyltetrahydrofuran (2-MeTHF) | 48 | 92 | >8 |

| N-Benzyl-N-piperonyl Glycinamide | Benzylamine | Toluene | 48 | 88 | >8 |

These biocatalytic approaches not only align with the principles of atom economy but also offer exceptional chemo- and regioselectivity, often obviating the need for complex protection-deprotection strategies required for more complex substrates. The integration of such methods into the synthetic workflow for this compound and its analogs is a significant step toward more environmentally benign chemical manufacturing.

Mechanistic Investigations of Biological Interactions at the Molecular Level in Vitro and in Silico

Enzyme Modulation and Inhibition Studies (In Vitro)

The 1,3-benzodioxole (B145889) group present in N-piperonyl glycine (B1666218) is a well-known pharmacophore that can interact with various enzyme systems. Research on analogous compounds has revealed significant inhibitory effects on key enzymes involved in metabolism and neurotransmitter degradation.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters. The inhibition of these enzymes is a key strategy in the treatment of neurological disorders. Studies on piperine (B192125), a naturally occurring compound featuring a piperonyl group, have demonstrated its potential to modulate MAO activity.

In vitro studies have shown that piperine competitively inhibits both MAO-A and MAO-B. The inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) indicate a stronger inhibition of MAO-B compared to MAO-A. The inhibition was found to be reversible, suggesting that the compound does not form a permanent covalent bond with the enzyme.

Table 1: In Vitro MAO Inhibition by Piperine

| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Type of Inhibition |

|---|---|---|---|

| MAO-A | 20.9 | 19.0 ± 0.9 | Competitive |

Data sourced from a study on the bioassay-guided isolation of piperine from Piper longum fruits. nih.gov

These findings suggest that other compounds with a piperonyl moiety, such as N-piperonyl glycine, could also exhibit MAO inhibitory activity, a hypothesis that warrants direct experimental validation.

The benzodioxole moiety is a well-documented inhibitor of cytochrome P450 (CYP450) enzymes and certain esterases. This inhibition is often mechanism-based, where the compound is metabolized by the enzyme to a reactive intermediate that then inactivates it.

Piperonyl butoxide (PBO), a synthetic benzodioxole derivative, is a classic example of a CYP450 and esterase inhibitor. It acts as a synergist for certain insecticides by inhibiting the enzymes that would otherwise metabolize and detoxify the active ingredient. The mechanism of PBO's action involves competitive inhibition of the active site of cytochrome P450 enzymes. nih.gov By binding to the enzyme, PBO prevents the breakdown of other substances. nih.gov Similarly, PBO has been shown to inhibit esterases, which are also involved in the metabolism of various compounds. acs.orgnih.govnih.gov

The inhibitory action of benzodioxole compounds is not limited to PBO. Various derivatives have been shown to regulate different CYP450 isozymes, such as CYP1A1, CYP1A2, and CYP2B10. researchgate.net The metabolic activation of the 1,3-benzodioxole group can lead to the formation of a carbene intermediate that binds tightly to the heme iron of CYP450, leading to inactivation.

Receptor Binding and Ligand-Target Interactions (In Vitro and In Silico)

The glycine component of this compound suggests potential interactions with receptors that recognize glycine or similar amino acid structures, most notably the glycine receptor (GlyR).

The glycine receptor is a ligand-gated chloride ion channel that plays a crucial role in inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.govnih.gov GlyRs are composed of different subunits (α1-4 and β), and the specific subunit composition determines the pharmacological properties of the receptor. nih.gov

While there is no direct data on this compound, studies on other N-substituted glycine derivatives, such as N-arachidonoyl-glycine (NAGly), have demonstrated that modifications to the amino group of glycine can lead to significant and subtype-specific modulation of GlyR activity. In vitro studies using recombinant GlyRs expressed in HEK293 cells have shown that NAGly potentiates the function of α1-containing GlyRs but inhibits α2 and α3 subtypes. This highlights the potential for this compound to exhibit complex, subtype-dependent effects on glycine receptors.

Table 2: Modulation of Glycine Receptor Subtypes by N-arachidonoyl-glycine (NAGly)

| Glycine Receptor Subtype | Effect of NAGly |

|---|---|

| α1 | Potentiation |

| α2 | Inhibition |

This information is based on studies of N-arachidonoyl-glycine, a structurally related N-substituted glycine derivative.

The binding of ligands to GlyRs can modulate the channel's opening and closing, thereby affecting neuronal excitability. The hyperpolarization caused by chloride influx through the opened channel reduces the likelihood of action potential propagation. wikipedia.org

Beyond the glycine receptor, the structural components of this compound suggest the possibility of interactions with other neurotransmitter receptors. However, there is currently a lack of specific binding data for this compound at other receptor sites. Generally, N-phenylpiperazine analogs have been shown to bind to dopamine (B1211576) D2 and D3 receptors. mdpi.com The benzodioxole moiety is also found in compounds with a range of biological activities, suggesting potential interactions with various receptor systems. nih.gov Further in vitro binding assays would be necessary to screen this compound against a panel of neurotransmitter receptors to determine its binding profile and selectivity.

Cellular Pathway Modulation (In Vitro Cellular Models)

The potential enzymatic and receptor interactions of this compound suggest that it could modulate various cellular pathways. Research on structurally related compounds provides some indications of these potential effects.

Benzodioxole derivatives have been investigated for their effects on cancer cell lines. For instance, some novel synthesized benzodioxole derivatives have shown cytotoxic activity against HeLa cervical cancer cells. nih.gov The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are associated with inflammation and carcinogenesis. nih.gov Studies on piperine have also demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells, as well as modulate inflammatory signaling pathways. nih.gov

Furthermore, glycine metabolism itself is increasingly recognized as a key player in cancer cell proliferation. Rapidly proliferating cancer cells often exhibit increased glycine consumption. nih.govbroadinstitute.org Antagonizing glycine uptake or its biosynthesis has been shown to impair the proliferation of these cells. nih.govmdpi.com This raises the possibility that N-substituted glycine derivatives could interfere with these metabolic pathways.

In the context of inflammation, N-substituted glycine derivatives like N-arachidonoylglycine have been shown to have anti-inflammatory effects by promoting the resolution of inflammation. nih.gov Another derivative, N-acryloyl-glycine, has also demonstrated anti-inflammatory properties. rsc.org These effects are often mediated through G protein-coupled receptors (GPCRs) and the subsequent modulation of second messenger systems. biomolther.org

mTORC1 Signaling Pathway Analysis in Muscle Cells by Glycine and Derivatives

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a crucial signaling pathway that regulates cell growth, proliferation, and protein synthesis. Research has demonstrated that the amino acid glycine can directly influence this pathway in muscle cells, suggesting a potential mechanism for this compound.

In vitro studies using C2C12 muscle cells, a common model for skeletal muscle research, have shown that glycine can protect against muscle cell wasting (atrophy) induced by nutrient or growth factor deprivation. nih.govfrontiersin.org This protective effect is dose-dependent and appears to be mediated through the activation of the mTORC1 pathway. nih.govfrontiersin.org When muscle cells are starved, they typically shrink; however, supplementation with glycine can attenuate this effect, leading to larger myotube diameters compared to controls. nih.govfrontiersin.orgnih.gov

These findings suggest that glycine and its derivatives may play a significant role in maintaining muscle homeostasis by directly stimulating the central anabolic pathway of mTORC1. nih.govresearchgate.net

| Condition | Cell Model | Key Finding | Significance | Reference |

|---|---|---|---|---|

| Nutrient/Growth Factor Deprivation | C2C12 Myotubes | Glycine treatment (0.5-2.5 mM) significantly attenuated myotube atrophy, increasing diameter by up to 22% compared to controls. | Demonstrates a direct protective effect of glycine on muscle cell size during catabolic stress. | nih.gov |

| Nutrient Starvation (HBS) | C2C12 Myotubes | Glycine-treated myotubes were up to 20% larger compared to cells treated with L-alanine. | Shows specificity of the glycine effect compared to another non-essential amino acid. | researchgate.net |

| mTORC1 Inhibition | C2C12 Myotubes | The mTORC1 inhibitor rapamycin prevented the glycine-stimulated protection of myotube diameter. | Confirms that the protective effect of glycine is dependent on the mTORC1 signaling pathway. | nih.govfrontiersin.org |

| Protein Synthesis Marker | C2C12 Myotubes | Glycine supplementation increased the phosphorylation of ribosomal protein S6, a downstream target of mTORC1. | Provides a molecular mechanism for glycine's action: activation of the protein synthesis machinery. | nih.gov |

Oxidative Stress Response Mechanisms in Cellular Systems

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in cellular damage and dysfunction. Glycine has been shown to play a crucial role in cellular antioxidant defense systems, primarily by serving as a key precursor for the synthesis of glutathione (B108866) (GSH). researchgate.netresearchgate.net

GSH is a major endogenous antioxidant that directly neutralizes ROS and is essential for the function of several antioxidant enzymes. nih.gov Studies have shown that glycine supplementation can increase the biosynthesis of GSH, thereby enhancing the cell's capacity to combat oxidative stress. researchgate.netresearchgate.net In a model of sucrose-induced insulin (B600854) resistance, which is associated with increased oxidative stress, glycine treatment was found to increase the concentrations of GSH in the liver. researchgate.net This effect was linked to an increase in the amount of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. researchgate.net

Furthermore, in intestinal epithelial cells subjected to oxidative stress induced by 4-hydroxynonenal (B163490) (4-HNE), glycine treatment was found to inhibit apoptosis (programmed cell death). nih.gov This protective effect was associated with the promotion of GSH synthesis and a reduction in the activation of stress-related signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.gov By bolstering the GSH pool, glycine helps maintain cellular redox balance and protects cells from oxidative damage. researchgate.netresearchgate.net These findings highlight a fundamental mechanism by which glycine derivatives like this compound could potentially mitigate cellular damage.

| Model System | Stressor | Key Finding | Mechanism | Reference |

|---|---|---|---|---|

| Vascular Tissue from Sucrose-Fed Rats | High-Sucrose Diet | Glycine supplementation increased GSH content and reduced markers of oxidative stress (lipid peroxidation, protein carbonyls). | Increased amount of glutathione synthetase, leading to enhanced GSH biosynthesis. | researchgate.net |

| Liver from Sucrose-Fed Rats | High-Sucrose Diet | Glycine treatment increased concentrations of GSH. | Increased amount of γ-glutamylcysteine synthetase (γ-GCS), the key enzyme for GSH synthesis. | researchgate.net |

| Intestinal Porcine Epithelial Cells | 4-hydroxynonenal (4-HNE) | Glycine (1.0 mM) attenuated HNE-induced apoptosis by 38% and inhibited caspase 3 activation by 25%. | Promotion of GSH synthesis and reduction in the activation of MAPK signaling pathways. | nih.gov |

| Human Pancreatic Beta Cells | Nɛ-carboxymethyllysine (CML) | CML exposure lowered the levels of GSH, making cells more vulnerable to oxidative stress. | Highlights the importance of GSH, for which glycine is a precursor, in protecting against cellular stressors. | nih.gov |

Interaction with Protein Synthesis and Folding Mechanisms (In Vitro/In Silico)

The unique structural properties of glycine, the simplest amino acid, allow it to play a critical role in protein structure and function. technologynetworks.com As a glycine analogue, this compound's interactions are predicated on the foundational roles established for glycine and its substituted forms in polypeptide chains.

Glycine Analogue Incorporation Studies and Impact on Protein Conformation

Glycine's small side chain (a single hydrogen atom) provides a level of conformational flexibility that is unmatched by any other amino acid. This allows it to occupy positions in a protein's backbone, such as tight turns, that are sterically forbidden to other, bulkier amino acids. Theoretical and computational studies on glycine-containing peptides, such as N-acetyl–glycine–glycine–N′-methylamide, have been used to map the conformational preferences and understand how glycine contributes to specific secondary structures like β-turns. researchgate.net

When glycine analogues are incorporated into proteins, they can significantly alter the protein's conformation. For instance, substituting glycine with d-alanine, which favors a left-handed helical conformation similar to glycine, can be functionally tolerated in specific protein structures like the KcsA K+ channel selectivity filter. pnas.org In contrast, substitution with a standard l-amino acid at the same position results in a nonfunctional channel, demonstrating the critical importance of the specific backbone conformation enabled by glycine. pnas.org

Disruption of Protein Function by Substituted Glycine Residues

The substitution of glycine with other amino acids, especially those with larger side chains, can severely disrupt protein structure and function. This is evident in diseases like osteogenesis imperfecta, where missense mutations replace a glycine residue in type I collagen with a bulkier residue, leading to improper folding of the collagen triple helix. nih.gov

In vitro studies on bacterial collagen have shown that replacing a glycine residue with serine or arginine leads to a significant delay in the folding of the triple helix and a decrease in its thermal stability. nih.gov The position of the substitution is also critical; a mutation near the N-terminus, where folding is initiated, is more disruptive than one in the middle of the protein domain. nih.gov

Similarly, in human transferrin, substituting a glycine residue (Gly65) in the iron-binding cleft with a much larger arginine residue disrupts the hydrogen bond network essential for iron binding. nih.gov This substitution results in a protein with a much weaker ability to bind iron, highlighting how a single glycine substitution can impair a protein's core biochemical function. nih.gov The introduction of a bulky N-piperonyl group onto the glycine nitrogen would be expected to cause significant steric hindrance, potentially leading to even more pronounced disruptions in protein folding, stability, and function compared to simple amino acid substitutions.

Structure Activity Relationship Sar and Structural Modification Studies

Design Principles for N-Piperonyl Glycine (B1666218) Derivatives

The design of new molecules based on the N-piperonyl glycine scaffold follows established medicinal chemistry principles, including rational design based on core modifications and the incorporation of privileged structures.

Rational Design Based on Scaffold Modifications and Piperonyl Glycine Core

Rational drug design for this compound derivatives often involves strategic modifications to its fundamental structure. The core structure consists of a piperonyl group attached to a glycine molecule.

The piperonyl moiety, specifically the methylenedioxy phenyl group, is considered a crucial functional component. google.com Studies on related compounds like piperonyl butoxide have shown that any alteration to this group can lead to a significant reduction or complete loss of synergistic activity. google.com This highlights the importance of the intact piperonyl ring system for certain biological interactions.

The glycine portion of the molecule serves as a versatile backbone that can be readily derivatized. nih.gov The amino acid scaffold can enhance the physicochemical and biological properties of the resulting derivatives. nih.gov Design strategies often focus on utilizing the bifunctionality of such structures, where one part of the molecule is kept constant for essential interactions while other parts are modified to fine-tune activity. nih.gov

Privileged Structure Incorporation for Enhanced Biological Activity

The concept of "privileged structures" is applied to this compound derivatives to enhance their biological activity. Privileged structures are molecular frameworks that are able to bind to multiple biological targets. By incorporating these motifs into the this compound scaffold, researchers aim to create new compounds with improved pharmacological profiles.

For instance, the introduction of a rhodanine (B49660) moiety, a known privileged structure, into a piperonyl-containing scaffold has been shown to dramatically increase inhibitory activity against certain enzymes. researchgate.net This enhancement is often attributed to the formation of additional interactions, such as π-π stacking, with the target protein. researchgate.net Similarly, the combination of a piperonyl group with other heterocyclic rings like oxazoline (B21484) can impart unique chemical and biological properties, potentially leading to antimicrobial or anti-inflammatory effects. ontosight.ai

Systematic Substituent Effects on Biological Activity

To understand the structure-activity relationship of this compound, researchers systematically alter different parts of the molecule and observe the resulting effects on its biological activity.

Exploration of Piperonyl Moiety Variations and Their Pharmacological Impact

The piperonyl moiety is a key pharmacophore, and its modification can have significant pharmacological consequences. The methylenedioxyphenyl group is vital for the synergistic activity observed in compounds like piperonyl butoxide. google.com

Studies on piperine (B192125), which also contains a piperonyl group, have shown that modifications to this ring can influence its metabolic stability and bioavailability. mdpi.com The piperonyl group is known to be a competitive inhibitor of cytochrome P450 enzymes, which can affect the metabolism of other drugs. inchem.org

In the design of antimalarial agents, the inclusion of a piperonyl methyl substitution on a quinoline (B57606) scaffold has demonstrated notable activity. asm.orgasm.org This suggests that the piperonyl group can contribute favorably to the binding affinity of the molecule to its target.

Glycine Backbone Derivatization and Side-Chain Diversity

The glycine backbone of this compound provides a flexible platform for introducing chemical diversity. The derivatization of the glycine component, including the introduction of various side chains, is a common strategy to modulate the biological activity of the resulting compounds. nih.gov

The incorporation of different amino acids or other functional groups onto the glycine backbone can influence the molecule's conformation and its interaction with biological targets. rsc.org For example, in the development of anti-inflammatory agents, the derivatization of an N-phenylglycine core led to compounds with significant activity. nih.gov The introduction of bulky aromatic substituents or different alkyl groups can impact the potency and selectivity of the derivatives. researchgate.net

Table 1: Impact of Glycine Backbone Derivatization on Biological Activity

| Derivative Type | Modification | Observed Biological Effect | Reference |

| N-(4-substituted phenyl)glycine | Cyclization of chalcone (B49325) analog | Increased anti-inflammatory activity | nih.gov |

| Piperonyl-tethered rhodanine | Introduction of rhodanine moiety | Significantly higher inhibitory capacity against chitinases | researchgate.net |

| Chloroquine analogues | Substitution with piperonyl methyl group | Enhanced antimalarial activity | asm.orgasm.org |

Conformational Analysis and its Influence on Bioactivity

The three-dimensional shape, or conformation, of this compound and its derivatives plays a critical role in their biological activity. The spatial arrangement of the piperonyl group and the glycine backbone determines how the molecule can interact with its biological target.

Conformational analysis of glycine itself has shown that rotations around its single bonds (C-C, C-N, and C-O) lead to different stable conformers. nih.gov These conformational preferences can be influenced by the surrounding environment and by the introduction of substituents. nih.gov

In the context of larger molecules incorporating a glycine or a glycine-like structure, the conformation of the peptide backbone is crucial for biological function. acs.org The introduction of side chains can induce specific secondary structures, such as helices or turns, which can either enhance or diminish binding to a target protein. acs.orgnih.gov For instance, the stereochemistry of non-peptidic units linked to a peptide sequence can force the macrocycle into a specific conformation, thereby modulating its biological activity. acs.org The flexibility of the glycine unit, which lacks a side chain, can be both an advantage and a disadvantage, allowing it to adopt multiple conformations but potentially at an entropic cost upon binding. youtube.com

Steric and Electronic Effects on Ligand-Target Recognition

The interaction between a ligand like this compound and its biological target is highly dependent on the steric and electronic properties of the molecule. Steric effects relate to the size and shape of the molecule, which determine how well it fits into the binding site of a target protein. Electronic effects involve the distribution of charge within the molecule, influencing non-covalent interactions such as hydrogen bonds and electrostatic interactions that are crucial for stable binding.

For N-aryl glycine derivatives, including this compound, the electronic nature of the N-aryl group is a critical determinant of reactivity and interaction. rsc.org Research has shown that electron-rich N-arylglycinyl peptides are particularly amenable to certain chemical modifications, highlighting the importance of the electronic environment provided by the piperonyl group. rsc.org The introduction of different substituents allows for the modulation of these properties. For instance, adding bulky groups can create steric hindrance that may either prevent or enhance binding, depending on the topology of the receptor's binding pocket. drugdesign.org

The systematic alteration of substituents on the aromatic ring or the glycine backbone can lead to a deeper understanding of these effects. For example, the introduction of halogen atoms can exert favorable electronic effects and improve interactions with a receptor site. drugdesign.org These modifications help in mapping the steric and electronic requirements of the target, guiding the design of analogs with improved affinity and specificity.

Relationship between Conformation and Target Binding Specificity

The three-dimensional conformation of this compound and its analogs is a key factor in determining their binding specificity. The flexibility of the glycine backbone allows the molecule to adopt various shapes, but only specific conformations may be suitable for binding to a particular target. The interaction with a biological receptor often induces a specific, low-energy conformation of the ligand.

The study of peptoids, which are poly-N-substituted glycines and structural relatives of this compound, reveals that the high conformational flexibility of such molecules can sometimes lead to low target specificity. genscript.com However, this flexibility can also be advantageous, allowing the molecule to adapt to different binding sites. The specific conformation that this compound adopts upon binding is crucial for its biological activity. Understanding the preferred binding conformation is essential for designing rigid analogs that are "pre-organized" for binding, which can lead to enhanced potency and selectivity.

Molecular dynamics simulations and structural biology techniques, such as X-ray crystallography, can provide detailed insights into the binding conformations of this compound analogs. nih.govnih.gov For instance, studies on glycine-dependent enzymes have shown that specific amino acid residues can control the conformational changes of the active site, and inhibitors that are selective for a particular conformation can be very potent. nih.gov This highlights the importance of designing molecules that can either stabilize or mimic the bioactive conformation of this compound at its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. drugdesign.org This approach is invaluable for predicting the activity of novel compounds and for understanding the key molecular features that govern their biological effects.

Descriptor Selection and Model Development for this compound Analogs

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. mdpi.com These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its physicochemical, topological, geometrical, and electronic properties. nih.gov For this compound analogs, a wide range of descriptors can be calculated to capture the nuances of their chemical structures.

The process typically involves:

Data Set Assembly: A collection of this compound analogs with experimentally determined biological activities is compiled. drugdesign.org

Descriptor Calculation: A large number of descriptors are calculated for each molecule in the dataset. nih.gov

Descriptor Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other. nih.govresearchgate.net This is a critical step to avoid overfitting and to create an interpretable model. mdpi.com

Model Generation: A mathematical model is then built using techniques such as multiple linear regression (MLR) or more advanced machine learning algorithms. nih.gov

For example, in a QSAR study of piperine analogs, which share the piperonyl moiety, descriptors such as partial negative surface area, molecular shadow area, and heat of formation were found to be significant in predicting activity. nih.gov The quality of the resulting QSAR model is assessed using various statistical parameters, including the coefficient of determination (r²) and the cross-validated coefficient (q²), which indicate the model's ability to fit the data and its predictive power, respectively. nih.govacs.org

Below is an interactive table showcasing typical descriptors that could be selected for a QSAR study of this compound analogs and their potential influence on activity.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding pocket. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions. |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. nih.gov |

Predictive Modeling for Novel this compound Analogs

Once a QSAR model has been developed and validated, it can be used as a powerful tool to predict the biological activity of novel this compound analogs before they are synthesized. mdpi.com This predictive capability significantly accelerates the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active. nih.gov

The process involves:

Designing Virtual Analogs: New this compound analogs are designed in silico by modifying the parent structure.

Calculating Descriptors: The same set of descriptors used to build the QSAR model is calculated for these new virtual compounds.

Predicting Activity: The descriptor values are then fed into the QSAR equation to predict the biological activity of the novel analogs.

This predictive modeling approach enables the virtual screening of large libraries of potential compounds, identifying those with the highest predicted potency for further experimental investigation. nih.gov The insights gained from the QSAR model can also guide the rational design of new analogs by indicating which structural modifications are likely to enhance activity. For example, if the model indicates that a smaller molecular volume in a specific region is beneficial, new analogs can be designed accordingly.

The table below illustrates how a predictive QSAR model might be used to evaluate hypothetical this compound analogs.

| Analog | Modification | Predicted Activity (Hypothetical) | Rationale based on QSAR |

| Analog 1 | Addition of a methyl group | Decreased | Increased steric bulk may hinder binding. |

| Analog 2 | Replacement of oxygen with sulfur in the dioxole ring | Increased | Altered electronic properties may enhance target interaction. |

| Analog 3 | Introduction of a hydroxyl group | Increased | Potential for new hydrogen bond formation. |

By integrating SAR and QSAR studies, researchers can systematically explore the chemical space around this compound, leading to the discovery of new compounds with optimized biological profiles.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-piperonyl glycine) when bound to a second molecule (a receptor or protein). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-protein interactions at the atomic level.

Active Site Binding Mode Predictions for N-Piperonyl Glycine (B1666218)

Predicting the binding mode of this compound within the active site of a target protein is a primary objective of molecular docking simulations. This process involves several key steps:

Preparation of Protein and Ligand Structures: The three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized to find its most stable three-dimensional conformation.

Docking Simulation: Using specialized software, the this compound molecule is computationally placed into the defined active site of the target protein in numerous possible orientations and conformations.

Scoring and Analysis: A scoring function is used to rank the different binding poses based on their estimated binding affinity. The top-ranked poses represent the most probable binding modes. These predictions would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the active site. Molecular docking studies on similar structures, like piperine (B192125), have shown that interactions with specific residues like Ser-152 and His-263 can be crucial for binding at an active site.

Binding Affinity Estimations and Molecular Recognition Mechanisms

Beyond predicting the physical pose, computational methods aim to quantify the strength of the interaction.

Binding Affinity Estimation: Scoring functions in docking programs provide a numerical value, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) value typically indicates a higher binding affinity. For instance, studies on related compounds have reported binding energies ranging from -7.7 to -9.9 kcal/mol against certain enzymes. These estimations help in comparing the potential efficacy of different ligands for the same target.

Molecular Recognition Mechanisms: Analysis of the predicted binding poses elucidates the molecular recognition mechanism. This involves identifying the specific chemical features of this compound (e.g., the piperonyl group, the glycine backbone) that are critical for binding. Understanding these mechanisms is vital for the rational design of molecules with improved affinity and selectivity. For glycine and its analogs, a zwitterionic form is often required for high-affinity binding to its receptor sites.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide detailed insights that are often inaccessible through experimental means alone.

Electronic Structure Analysis and Reactivity Predictions of this compound

Density Functional Theory (DFT) is a common quantum chemical method used for this purpose.

Electronic Structure Analysis: DFT calculations can determine the distribution of electrons within the this compound molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity Predictions: The electronic properties derived from these calculations help predict how this compound might behave in a chemical reaction. A Molecular Electrostatic Potential (MEP) map can be generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, indicating likely sites for interaction with other molecules.

Spectroscopic Property Simulations for Research Support

Quantum chemical calculations can simulate various types of spectra, which can be used to interpret and support experimental findings.

Vibrational Spectra (FT-IR and Raman): Calculations can predict the vibrational frequencies of this compound. Comparing the computed spectrum with an experimentally obtained spectrum helps in confirming the molecular structure and assigning specific vibrational modes to different functional groups within the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum. This provides information about the electronic transitions within the molecule and can help explain its color and photostability.

NMR Spectra: The chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental Nuclear Magnetic Resonance (NMR) data to aid in the structural elucidation of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of the motion of atoms and molecules. While specific MD simulations for this compound are not documented, the methodology would be applied to understand its behavior in a biological environment.

An MD simulation would typically involve:

Placing the this compound molecule, often in complex with its target protein, in a simulated environment (e.g., a box of water molecules).

Calculating the forces between all atoms using a force field.

Solving Newton's equations of motion to simulate the movement of each atom over a series of small time steps.

This process generates a trajectory of the system's behavior over time (from picoseconds to microseconds). Analysis of this trajectory can reveal:

The stability of the ligand-protein complex.

Conformational changes in both the ligand and the protein upon binding.

The role of solvent (water) molecules in the binding interaction.

The dynamics of key intermolecular interactions, such as the formation and breaking of hydrogen bonds over time.

MD simulations on aqueous solutions of glycine have been used to study aggregation, the formation of clusters, and the dynamics of hydration shells around the molecule. researchgate.netnih.gov Such studies for this compound would provide crucial insights into its behavior in a physiological context.

Conformational Landscape Exploration of this compound and Derivatives

No studies were found that specifically explored the conformational landscape of this compound or its derivatives. Such a study would typically involve quantum mechanics or molecular mechanics calculations to identify the stable three-dimensional arrangements (conformers) of the molecule. The analysis would focus on the rotational barriers around single bonds, particularly the bond connecting the piperonyl group to the glycine moiety and the bonds within the glycine backbone. The goal would be to understand the molecule's flexibility and the relative energies of its different shapes, which is crucial for predicting its interaction with biological targets.

Pharmacophore Modeling and Virtual Screening

Identification of Key Pharmacophoric Features for Biological Activity

No pharmacophore models have been developed based on this compound. Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. hkbpublications.com For this compound, this would involve defining the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are presumed to be necessary for its interaction with a specific biological target.

Database Screening for Potential this compound Mimetics

In the absence of a defined pharmacophore model or known biological activity, no virtual screening studies for this compound mimetics have been reported. Virtual screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process typically uses either the structure of the target protein (structure-based virtual screening) or the characteristics of a known active ligand (ligand-based virtual screening) to filter the database. nih.gov Without a known target or a validated pharmacophore for this compound, this type of in silico screening cannot be performed.

While computational studies have been conducted on related structural motifs, such as glycine analogs and compounds containing the methylenedioxyphenyl group, the specific and detailed research required to populate the requested article sections for this compound is not available. hkbpublications.comacs.org

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Verification in Research

Spectroscopic methods provide foundational data on the molecular identity and structure of N-piperonyl glycine (B1666218). By probing the interactions of the molecule with electromagnetic radiation, researchers can confirm its covalent framework and explore its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-piperonyl glycine in solution. frontiersin.orgnih.gov It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. In the context of complex molecules like peptoids incorporating this compound, uniform or selective isotopic labeling with ¹³C and ¹⁵N is a common strategy to enhance sensitivity and simplify otherwise convoluted spectra. nih.govnih.govsigmaaldrich.comresearchgate.net This approach, often referred to as "specific isotopic labeling," can "turn on" signals from specific sites, while the rest of the molecule remains NMR-invisible, thereby aiding in resonance assignment and facilitating structural analysis. nih.govresearchgate.net

Temperature-dependent NMR studies are particularly valuable for investigating the conformational dynamics of molecules containing amide bonds, such as this compound derivatives. These studies can reveal the presence of different conformers, for instance, due to restricted rotation around the amide bond, and allow for the calculation of the energy barriers between these states. beilstein-journals.orgrsc.org For peptoids, which are oligomers of N-substituted glycines, 2D-NMR techniques are employed to gain insight into their secondary structures. stanford.edu The presence of chiral centers, as might be introduced in derivatives of this compound, can significantly influence the preferred backbone conformations, leading to stable helical structures that can be characterized by NMR. nih.gov

| NMR Application | Information Gained | Relevant Isotopes |

| Isotopic Labeling | Simplifies complex spectra, aids in resonance assignment | ¹³C, ¹⁵N |

| Conformational Studies | Identifies different conformers (e.g., cis/trans isomers), determines energy barriers to rotation, elucidates secondary structure | ¹H, ¹³C |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement, typically with an error of less than 5 parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. nih.gov This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass determination of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. chemguide.co.uk Collision-induced dissociation (CID) of the protonated molecular ion of this compound and related amino acid derivatives generates a series of fragment ions. nih.gov The analysis of these fragments provides valuable information about the molecule's structure, allowing researchers to piece together its connectivity. researchgate.netnih.gov For instance, characteristic losses, such as water, carbon monoxide, or portions of the side chain, can be precisely identified, confirming the presence of specific functional groups and substructures within the molecule. nih.govosti.gov

| HRMS Technique | Primary Application | Key Data Output |

| Full Scan HRMS | Accurate Mass Determination | High-resolution m/z value of the molecular ion, enabling molecular formula confirmation |

| Tandem MS (HRMS/MS) | Structural Elucidation | Fragmentation pattern, providing information on the connectivity of atoms and functional groups |

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its covalent bonds. vscht.cz The resulting IR spectrum displays a unique pattern of absorption bands that act as a molecular fingerprint. Key functional groups within this compound, such as the carboxylic acid, the secondary amine, the methylene (B1212753) group, and the piperonyl group (with its characteristic C-O-C and aromatic C-H bonds), will exhibit absorptions at distinct wavenumbers. libretexts.orgpressbooks.pubresearchgate.netuc.pt For example, the carbonyl (C=O) stretch of the carboxylic acid is typically a strong, sharp band, while the N-H stretch of the secondary amine and the O-H stretch of the carboxylic acid will appear as broader bands at higher wavenumbers. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uzh.ch this compound contains chromophores, specifically the piperonyl ring system, which absorb UV light. shu.ac.uk The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state. tanta.edu.eg The primary electronic transitions observed in molecules like this compound are π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. shu.ac.ukyoutube.comresearchgate.net The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for quantitative analysis and to gain insight into the electronic structure of the molecule.

| Spectroscopic Method | Information Provided | Typical Spectral Features for this compound |

| Infrared (IR) | Identification of functional groups | C=O stretch, O-H stretch (carboxylic acid), N-H stretch (amine), C-H stretches (aromatic and aliphatic), C-O-C stretch (methylenedioxy) |

| Ultraviolet-Visible (UV-Vis) | Electronic transitions, presence of chromophores | π → π* transitions from the aromatic piperonyl ring |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and secondary structure of chiral molecules. semanticscholar.org If this compound is incorporated into a chiral structure, such as a peptoid oligomer with chiral side chains, CD spectroscopy can be used to analyze its conformation in solution. stanford.edunih.gov Peptoids containing chiral monomers can adopt stable helical structures, and these structures exhibit characteristic CD signals. stanford.edugist.ac.krresearchgate.net The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule. The shape and magnitude of the CD signal are highly sensitive to the three-dimensional arrangement of the atoms, particularly the backbone conformation of the peptoid. gist.ac.kr Therefore, CD spectroscopy serves as a valuable method for determining the helical sense (right-handed vs. left-handed) and assessing the degree of structural homogeneity in peptoid systems. nih.govgist.ac.kr

Chromatographic Separations in Research Protocols

Chromatographic techniques are essential for the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of this compound and for its isolation from reaction mixtures. sielc.com The method offers high resolution, sensitivity, and reproducibility. nih.gov For a compound like this compound, which possesses both polar (carboxylic acid, amine) and non-polar (piperonyl group) features, reversed-phase HPLC is a commonly employed mode. thermofisher.com In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govthermofisher.com

The purity of an this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. researchgate.net HPLC can also be scaled up from an analytical method to a preparative one, allowing for the isolation and purification of the compound for further research. nih.gov Different detection methods can be coupled with HPLC, with UV detection being common for aromatic compounds like this compound. google.com

| HPLC Parameter | Role in Analysis of this compound | Typical Conditions |

| Stationary Phase | Provides the surface for separation | Reversed-phase C18 |